

IUPAC name for 4-Chloro-2-methylquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-methylquinoline-7-carboxylic acid

Cat. No.: B1592821

[Get Quote](#)

An In-Depth Technical Guide to Chloro-Methyl-Quinoline Carboxylic Acids: Nomenclature, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of the chemical compound class encompassing chloro-methyl-quinoline carboxylic acids, with a specific focus on clarifying the nomenclature and detailing the synthesis, properties, and applications of key isomers. Intended for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights.

Part 1: Clarification of IUPAC Nomenclature

The nomenclature of substituted quinolines is precise, and a clear understanding is critical for unambiguous scientific communication. The user's topic of interest, "**4-Chloro-2-methylquinoline-7-carboxylic acid**," specifies a quinoline ring with a chlorine atom at position 4, a methyl group at position 2, and a carboxylic acid group at position 7. While this specific isomer is identified by CAS Number 1150618-20-4, publicly available data on its synthesis and application are limited.^{[1][2]}

However, extensive research has been conducted on closely related isomers, which are often encountered in medicinal chemistry literature. The most prominent of these are:

- 2-Chloro-4-methylquinoline-7-carboxylic acid: In this isomer, the positions of the chlorine atom and the methyl group are swapped relative to the user's query. It is identified by CAS

Number 124307-93-3.[3]

- 7-Chloro-2-methylquinoline-4-carboxylic acid: Here, the positions of the carboxylic acid and the chlorine atom are interchanged. It is identified by CAS Number 59666-15-8.[4][5]

Given the greater availability of scientific data for these isomers, this guide will focus on their properties and synthesis, providing a robust framework for understanding this class of compounds.

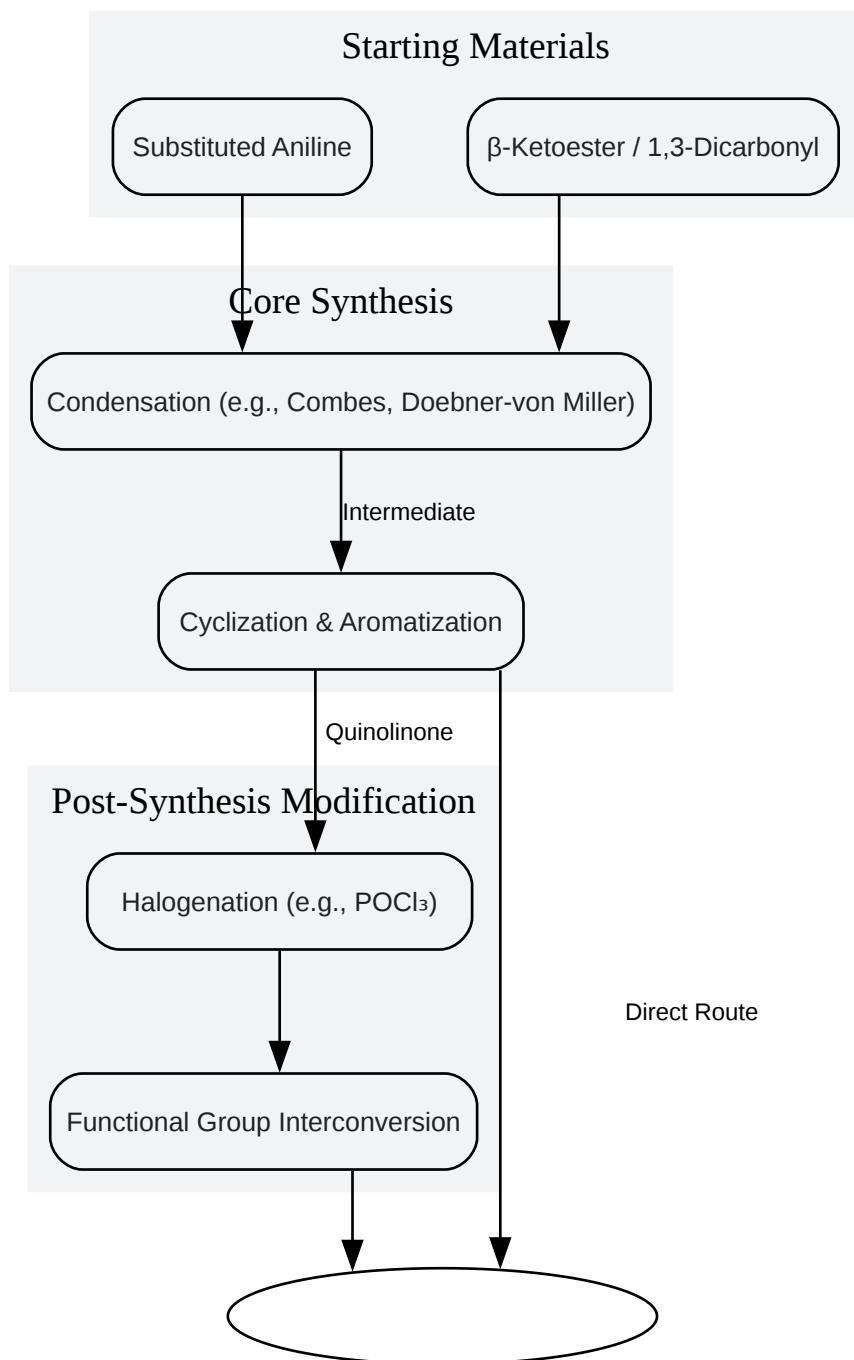
Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application in research and drug development.

Key Physicochemical Descriptors

Property	2-Chloro-4-methylquinoline-7-carboxylic acid	7-Chloro-2-methylquinoline-4-carboxylic acid
Molecular Formula	C ₁₁ H ₈ ClNO ₂ [3]	C ₁₁ H ₈ ClNO ₂ [5]
Molecular Weight	221.64 g/mol [3]	221.64 g/mol [6]
IUPAC Name	2-chloro-4-methylquinoline-7-carboxylic acid[3]	7-chloro-2-methylquinoline-4-carboxylic acid[5]
SMILES	CC1=CC(=NC2=C1C=CC(=C2)C(=O)O)Cl[3]	CC1=CC(=C2C=CC(=CC2=N1)Cl)C(=O)O[6]
InChIKey	CBLBHUDIYIBOAT-UHFFFAOYSA-N[3]	WOONUCDWZWZHGF-UHFFFAOYSA-N[5]

Predicted properties such as XlogP and polar surface area can be found in databases like PubChem and are crucial for predicting oral bioavailability and cell permeability.


Part 3: Synthesis and Reactivity

The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing versatile routes to these scaffolds.

General Synthetic Strategies

The construction of the quinoline core typically involves the condensation of an aniline derivative with a β -ketoester or a related 1,3-dicarbonyl compound, followed by cyclization. The specific substitution pattern on the final product is determined by the choice of starting materials.

Workflow for Quinoline Synthesis

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of substituted quinolines.

Exemplary Protocol: Synthesis of a Chloroquinoline Carboxylic Acid Derivative

While a specific protocol for **4-Chloro-2-methylquinoline-7-carboxylic acid** is not readily available, a representative synthesis for a related compound, 4-chloroquinoline-7-carboxylic acid, has been described. This procedure involves the hydrolysis of a trifluoromethyl group to a carboxylic acid.[\[7\]](#)

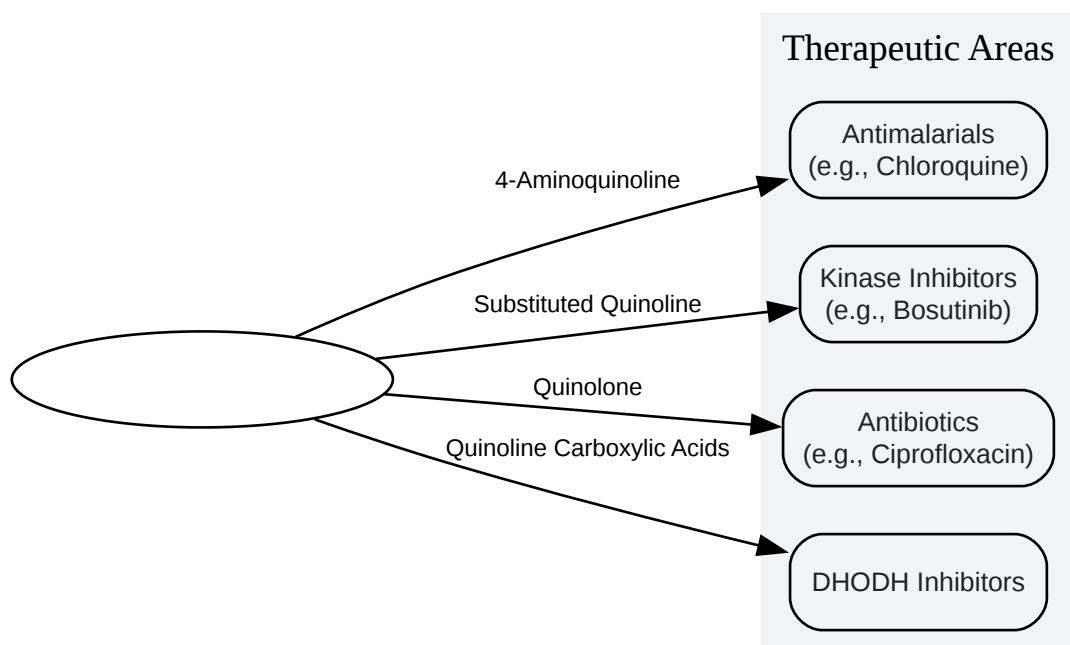
Step-by-Step Protocol:

- Starting Material: 4-chloro-7-(trifluoromethyl)quinoline is dissolved in concentrated hydrochloric acid.[\[7\]](#)
- Reaction: The solution is heated in a microwave reactor. Microwave-assisted synthesis often accelerates reaction times and improves yields.
- Work-up: Upon completion, the reaction mixture is cooled and poured into ice water.
- Precipitation: The pH is adjusted to 3-4 with a sodium hydroxide solution to precipitate the carboxylic acid product.
- Purification: The precipitate is collected by filtration, washed with deionized water, and dried to yield 4-chloroquinoline-7-carboxylic acid.[\[7\]](#)

Causality in Experimental Choices:

- Concentrated HCl: Serves as both the solvent and the reagent for the hydrolysis of the $-\text{CF}_3$ group to a $-\text{COOH}$ group.
- Microwave Heating: Provides rapid and uniform heating, which can be crucial for driving the reaction to completion in a shorter timeframe compared to conventional heating.
- pH Adjustment: The carboxylic acid is soluble in its salt form at high pH and in its protonated form at very low pH. Bringing the pH to a moderately acidic range (3-4) minimizes its solubility, leading to precipitation and allowing for its isolation.

Part 4: Applications in Medicinal Chemistry and Drug Development


The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitutions of chlorine, methyl, and carboxylic acid groups modulate the biological activity.

Established and Potential Therapeutic Roles

- **Antimalarial Agents:** The 4-aminoquinoline scaffold is famously represented by chloroquine. The chlorine atom at the 7-position is often critical for activity. While not direct analogs, compounds like 7-Chloro-2-methylquinoline-4-carboxylic acid are explored for their potential as antimalarial agents.^[4]
- **Anticancer Agents:** Many kinase inhibitors used in oncology feature a quinoline core. These compounds can interfere with signaling pathways that are dysregulated in cancer cells. The development of quinoline-based inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, is an active area of research.^[8]
- **Antibacterial Agents:** Quinolone antibiotics, such as ciprofloxacin, are a major class of antibacterial drugs. While structurally distinct from the compounds discussed here, they highlight the versatility of the broader quinoline family in targeting infectious diseases.

The carboxylic acid moiety is a key pharmacophoric element, enabling salt formation and hydrogen bonding interactions with biological targets.^[4] The chlorine atom enhances electrophilic character, and the methyl group can introduce steric effects that influence binding to target proteins.^[4]

Logical Relationship of Quinoline Scaffolds in Drug Discovery

[Click to download full resolution via product page](#)

Caption: The quinoline scaffold as a versatile platform for drug discovery.

Part 5: Conclusion and Future Directions

The family of chloro-methyl-quinoline carboxylic acids represents a versatile and valuable class of compounds for chemical and pharmaceutical research. While the specific isomer **4-Chloro-2-methylquinoline-7-carboxylic acid** is documented, its close relatives, particularly 2-Chloro-4-methylquinoline-7-carboxylic acid and 7-Chloro-2-methylquinoline-4-carboxylic acid, are more extensively studied.

Future research will likely focus on:

- Developing regioselective synthetic methods to access specific isomers with high purity.
- Exploring their potential as inhibitors of novel biological targets in oncology and infectious diseases.
- Utilizing them as building blocks for the synthesis of more complex, fused heterocyclic systems with enhanced biological activity.^[4]

This guide has provided a foundational understanding of the nomenclature, synthesis, and application of these important molecules, offering a solid starting point for researchers and developers in the field.

References

- PubChem. 2-Chloro-4-methylquinoline-7-carboxylic acid.
- PubChem. 4-Chloro-2-methylquinoline.
- PubChem. 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid.
- Asian Journal of Chemistry.
- Organic Syntheses. 4,7-dichloroquinoline. [\[Link\]](#)
- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [\[Link\]](#)
- PubChemLite. 2-chloro-4-methylquinoline-7-carboxylic acid (C11H8ClNO2). [\[Link\]](#)
- ACS Publications. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [\[Link\]](#)
- ACS Publications.
- National Institutes of Health. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [\[Link\]](#)
- Cenmed Enterprises. 7-chloro-2-methylquinoline-4-carboxylic acid (C007B-456460). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-CHLORO-2-METHYLQUINOLINE-7-CARBOXYLIC ACID | 1150618-20-4
[amp.chemicalbook.com]
- 2. 4-CHLORO-2-METHYLQUINOLINE-7-CARBOXYLIC ACID CAS#: 1150618-20-4
[m.chemicalbook.com]
- 3. 2-Chloro-4-methylquinoline-7-carboxylic acid | C11H8ClNO2 | CID 14359529 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Buy 7-Chloro-2-methylquinoline-4-carboxylic acid | 59666-15-8 [smolecule.com]
- 5. 7-chloro-2-methylquinoline-4-carboxylic acid | 59666-15-8 [sigmaaldrich.com]

- 6. cenmed.com [cenmed.com]
- 7. 4-chloroquinoline-7-carboxylic acid CAS#: 49713-58-8 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [IUPAC name for 4-Chloro-2-methylquinoline-7-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592821#iupac-name-for-4-chloro-2-methylquinoline-7-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com